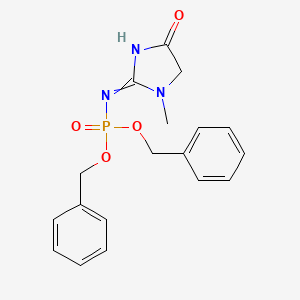
dibenzyl (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate
説明
2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one is a phosphorus-containing heterocyclic compound characterized by an imidazolidin-4-one core substituted with a phosphorylimino group and two benzyloxy (phenylmethoxy) moieties. Its IUPAC name reflects its structural complexity: the phosphorylimino group (-P(=NH)-O-) bridges the imidazolidinone ring and the bis(phenylmethoxy) substituents. This compound is registered under multiple identifiers, including EINECS 242-880-0 and CAS-related entries, suggesting its recognition in industrial or research contexts .
特性
CAS番号 |
19208-69-6 |
|---|---|
分子式 |
C18H20N3O4P |
分子量 |
373.3 g/mol |
IUPAC名 |
(2Z)-2-bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C18H20N3O4P/c1-21-12-17(22)19-18(21)20-26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,19,20,22,23) |
InChIキー |
FFEFFWWQHCAWCF-UHFFFAOYSA-N |
異性体SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Dibanzyloxy Phosphatecreatinine; Creatininephosphoric acid dibenzyl ester |
製品の起源 |
United States |
生物活性
2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one (BPMI) is an organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C18H20N3O4P
- Molecular Weight : 373.3 g/mol
- CAS Number : 19208-69-6
BPMI's structure features a phosphorylimino group, which is pivotal for its potential biological interactions. The compound's ability to act as a Brønsted acid catalyst has been noted, indicating its role in facilitating various chemical reactions by donating protons to substrates.
Biological Activity Overview
Research into BPMI's biological activity is still emerging. Preliminary studies suggest several areas of interest:
Case Study 1: Catalytic Properties
A study demonstrated BPMI's effectiveness as a catalyst in the synthesis of various organic compounds. The reaction conditions were optimized for yield and purity, highlighting BPMI's utility in synthetic chemistry.
Case Study 2: Biological Interactions
Research exploring the interactions of BPMI with biological targets is limited but suggests potential effects on enzyme activity due to its phosphorylimino group. Further studies are necessary to elucidate these interactions fully.
Data Table: Summary of Biological Activities
While the exact mechanism of action for BPMI remains unclear, its structural characteristics suggest that it may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The phosphorylimino moiety may play a crucial role in these interactions, similar to other phosphorous-containing compounds that have been studied for their biological effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one with structurally related compounds, emphasizing key differences in substituents, core frameworks, and inferred properties.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Compounds
Key Observations:
- Core Structure Diversity: Unlike thiophene- or pyridine-based analogues, the imidazolidinone core in the subject compound provides a rigid, hydrogen-bond-accepting scaffold, which may influence molecular recognition in biological systems .
- Phosphorus Functionality: The phosphorylimino group distinguishes it from phosphoramidate or ester derivatives, possibly altering reactivity (e.g., resistance to hydrolysis) .
Industrial and Regulatory Context
The compound’s inclusion in regulatory databases (e.g., EINECS 242-880-0) implies its use in industrial applications, possibly as a synthetic intermediate or specialty chemical. Comparatively, analogues like (4-pyridinylmethoxy)carbonyl (CAS 2537-1108) are registered under CAS, suggesting shared utility in pharmaceuticals or agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


